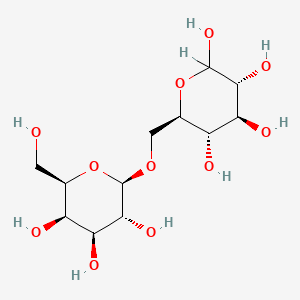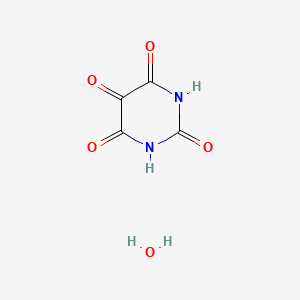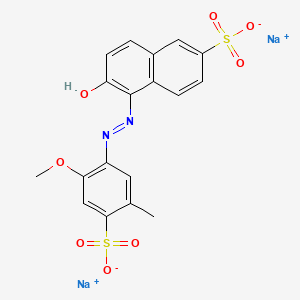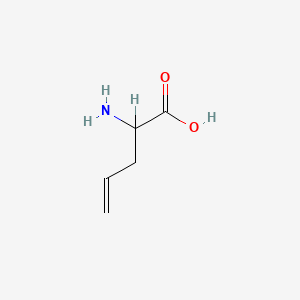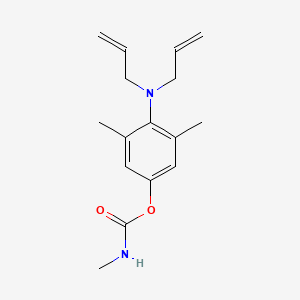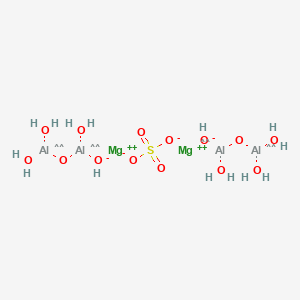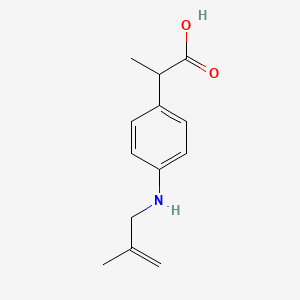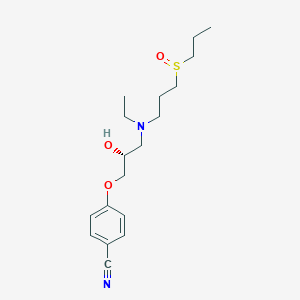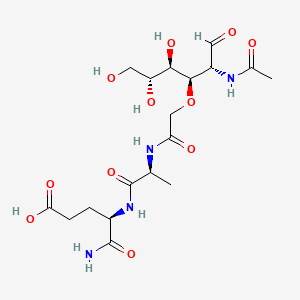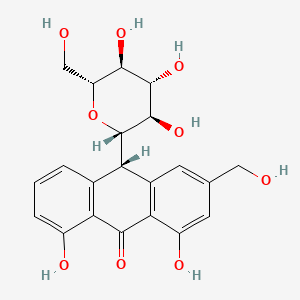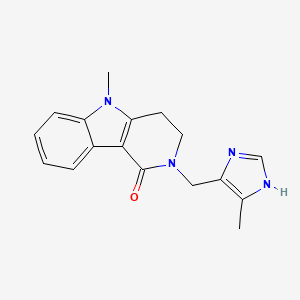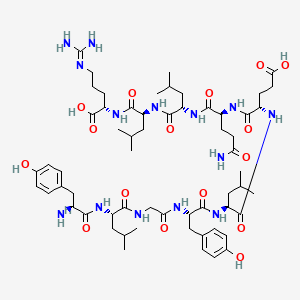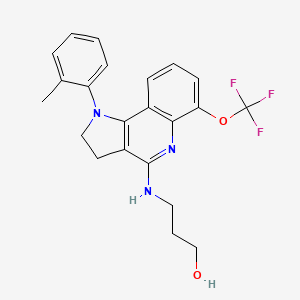
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Übersicht
Beschreibung
AU-006 is an anti-ulcer drug which is effective in the treatment of gastric ulcers by inhibiting gastric acid secretion.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Polymorphism
- Hydrogen Bonding and Polymorphism: Research on amino alcohols similar to 1-Propanol reveals their interaction with quinaldinic acid, leading to the formation of salts. These compounds exhibit diverse hydrogen bonding and π∙∙∙π stacking interactions, which are critical in understanding their polymorphic and structural properties (Podjed & Modec, 2022).
Synthesis and Chemical Behavior
- Synthesis of Derivatives: A study on the synthesis of pyrrolo[3,4-b]quinolin-3-ones from related compounds demonstrates the diverse chemical behavior and potential for creating novel derivatives, significant for further pharmaceutical and chemical applications (Gein, Mar'yasov, & Gein, 2015).
Anticancer and Antitumor Activity
- Potential Anticancer Agents: Compounds like 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, synthesized from related molecules, have shown potent cytotoxic activity against cancer cell lines. This highlights the potential of such compounds as antitumor agents (Huang et al., 2013).
Bioactivity and Pharmacological Potential
- Esters and Amides with Biological Activity: Research on the synthesis of esters and amides from similar compounds has shown significant biological activity, highlighting their potential in pharmacological applications (Stavytskyi et al., 2020).
Antimicrobial Properties
- Antimicrobial Activity: The synthesis of novel derivatives from compounds related to 1-Propanol has revealed promising antimicrobial properties, indicating potential use in treating bacterial and fungal infections (Ashok et al., 2014).
Spectroscopic Properties
- Spectroscopic Analysis: A study on 3-amino-substituted derivatives provides insights into their electronic absorption, excitation, and fluorescence properties, which are essential for understanding their chemical behavior and potential applications in various fields (Al-Ansari, 2016).
Diuretic Properties
- Diuretic Activity: A particular modification of a 1H-pyrrolo[3,2,1-ij]quinoline derivative, related to the compound , has been found to possess strong diuretic properties, suggesting its potential use as a hypertension remedy (Shishkina et al., 2018).
Eigenschaften
CAS-Nummer |
220831-12-9 |
|---|---|
Produktname |
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)- |
Molekularformel |
C22H22F3N3O2 |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
3-[[1-(2-methylphenyl)-6-(trifluoromethoxy)-2,3-dihydropyrrolo[3,2-c]quinolin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C22H22F3N3O2/c1-14-6-2-3-8-17(14)28-12-10-16-20(28)15-7-4-9-18(30-22(23,24)25)19(15)27-21(16)26-11-5-13-29/h2-4,6-9,29H,5,10-13H2,1H3,(H,26,27) |
InChI-Schlüssel |
NFHOOEAJZHDDNB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCC3=C2C4=C(C(=CC=C4)OC(F)(F)F)N=C3NCCCO |
Kanonische SMILES |
CC1=CC=CC=C1N2CCC3=C2C4=C(C(=CC=C4)OC(F)(F)F)N=C3NCCCO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(2-methylphenyl)-4-((3-hydroxypropyl)amino)-6-trifluoromethoxy-2,3-dihydropyrrolo(3,2-c)quinoline AU 006 AU-006 AU006 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

